molecular formula C29H28N4O2S2 B2611594 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-00-4

3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2611594
CAS No.: 862826-00-4
M. Wt: 528.69
InChI Key: RAUSWUVTKAQKPT-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including methyl, thiazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. The process can be outlined as follows:

    Formation of the Thiazole Moiety: The synthesis begins with the preparation of 6-methylbenzo[d]thiazole. This can be achieved through the cyclization of 2-aminothiophenol with methyl ketones under acidic conditions.

    Attachment of the Indole Group: The next step involves the formation of the indole ring, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The thiazole and indole intermediates are then coupled using a suitable linker, such as a thiol group, under basic conditions to form the desired intermediate.

    Final Assembly: The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and indole moieties, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and alkylating agents (R-X).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with compounds structurally similar to 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide. These include:

Anticonvulsant Activity

Research has shown that benzothiazole derivatives exhibit anticonvulsant properties. For instance, a study found that certain benzothiazole derivatives demonstrated significant anticonvulsant activity with lower neurotoxicity compared to standard drugs like sodium valproate . This suggests potential applications in treating epilepsy and other seizure disorders.

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activities. A study reported that various thiazole and amide derivatives showed promising antibacterial effects against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae at low concentrations . This indicates a potential application in developing new antibiotics.

Multi-targeted Ligands

Recent findings suggest that benzothiazole derivatives may act as multitargeted ligands for various receptors and enzymes involved in neurodegenerative diseases. For example, some compounds have been identified as effective ligands for histamine H3 receptors and showed inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes . This highlights their potential in treating conditions like Alzheimer's disease.

Case Studies

Several case studies illustrate the effectiveness of compounds similar to this compound:

  • Anticonvulsant Evaluation : In one study, a series of benzothiazole derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test. Compounds demonstrated varying degrees of efficacy, with some showing significant protective indices against induced seizures .
  • Antimicrobial Screening : Another study focused on synthesizing thiazole-based compounds that were screened for antimicrobial activity. Results indicated that specific derivatives exhibited strong antibacterial properties, suggesting their potential use in clinical settings for treating bacterial infections .

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methylbenzo[d]thiazole: Shares the thiazole moiety and can be used as a precursor in the synthesis.

    Indole derivatives: Compounds like indole-3-carbinol, which share the indole ring structure.

    Benzamides: Compounds such as N-(2-benzoylphenyl)-2-methylpropanamide, which share the benzamide core.

Uniqueness

The uniqueness of 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.

Biological Activity

The compound 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of the compound includes a dimethyl group, a benzamide moiety, and a thiazole derivative, which are known to contribute to its biological properties. The presence of these functional groups often enhances the interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing thiazole and benzothiazole rings exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 and A549, with IC50 values indicating effective cytotoxicity. Specifically, compounds similar to the target molecule have been noted for their ability to induce apoptosis and cell cycle arrest in cancer cells .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, which suggests that they may modulate inflammatory pathways effectively .

3. Neuroprotective Properties

Some studies have suggested that similar compounds exhibit neuroprotective effects through mechanisms involving GABAergic neurotransmission. This activity is crucial for developing treatments for neurodegenerative diseases .

Case Studies and Experimental Findings

Several experimental studies have been conducted to assess the biological activity of related compounds:

CompoundBiological ActivityModel OrganismIC50 Value
Compound 1Anticancer (A431 cells)In vitro< 1 µg/mL
Compound 2Anti-inflammatory (IL-6 inhibition)J774A.1 cells10 µM
Compound 3Neuroprotective (GABA receptor modulation)Mice300 mg/kg

These findings illustrate the promising potential of thiazole and benzothiazole derivatives in therapeutic applications.

The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets or pathways:

  • Cytotoxicity : The interaction with Bcl-2 proteins has been highlighted as a significant mechanism for inducing apoptosis in cancer cells .
  • Inflammation Modulation : Compounds may inhibit the NLRP3 inflammasome pathway, thereby reducing inflammation .

Properties

IUPAC Name

3,5-dimethyl-N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2S2/c1-18-8-9-23-25(15-18)37-29(31-23)32-27(34)17-36-26-16-33(24-7-5-4-6-22(24)26)11-10-30-28(35)21-13-19(2)12-20(3)14-21/h4-9,12-16H,10-11,17H2,1-3H3,(H,30,35)(H,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUSWUVTKAQKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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